![molecular formula C19H19ClN4O2S2 B2428268 N-{[4-アリル-5-(ベンジルスルファニル)-4H-1,2,4-トリアゾール-3-イル]メチル}-4-クロロベンゼンスルホンアミド CAS No. 338422-29-0](/img/structure/B2428268.png)
N-{[4-アリル-5-(ベンジルスルファニル)-4H-1,2,4-トリアゾール-3-イル]メチル}-4-クロロベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide is a chemical compound with diverse applications in scientific research and industry. It boasts a unique structure, featuring a triazole ring linked to a benzylsulfanyl and allyl group, which contributes to its distinctive properties.
科学的研究の応用
Chemistry
In chemistry, N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology and Medicine
In biology and medicine, this compound is explored for its antimicrobial, antifungal, and potential anticancer properties. It’s often part of drug discovery and development projects aiming to synthesize new therapeutic agents.
Industry
In industrial applications, it is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique structure makes it a valuable component in creating new materials with specific desired properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide typically involves a multi-step process:
Formation of the Triazole Ring: A reaction between a suitable hydrazine derivative and a carbon disulfide in an alkaline medium to form a triazole ring.
Substitution Reactions: Introduction of the allyl and benzylsulfanyl groups through nucleophilic substitution reactions.
Sulfonamide Formation: Finally, the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions to form the sulfonamide.
Industrial Production Methods
Industrially, the compound can be synthesized through automated processes in large reactors, ensuring high yield and purity. Techniques such as continuous flow chemistry might be employed to optimize the reaction conditions and scalability.
化学反応の分析
Types of Reactions
The compound undergoes various types of chemical reactions:
Oxidation: Reaction with oxidizing agents can lead to the formation of sulfoxides and sulfones.
Reduction: Reducing agents might convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly on the benzene ring and the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under mild to moderate conditions, often facilitated by catalysts or base/acid promoters.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and thiols.
Substitution Products: Varied depending on the reagents used, leading to different functionalized derivatives.
作用機序
The compound’s mechanism of action often involves:
Interaction with Enzymes: Inhibition of specific enzymes crucial for the survival of microorganisms or cancer cells.
Disruption of Cellular Processes: Binding to cellular targets, disrupting essential biological processes such as DNA replication or protein synthesis.
Molecular Targets and Pathways
The compound targets molecular pathways that involve:
Enzymatic Activity: Inhibition of key enzymes like proteases or kinases.
Signal Transduction: Altering signal transduction pathways crucial for cell growth and survival.
類似化合物との比較
Compared to similar compounds, N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide stands out due to its unique combination of functional groups
List of Similar Compounds
N-{[4-allyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide
N-{[5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide
N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-benzenesulfonamide
This overview highlights the compound’s synthesis, chemical behavior, applications, and uniqueness. It underscores its significance in various fields of scientific research and industry, emphasizing its potential and importance.
特性
IUPAC Name |
N-[(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S2/c1-2-12-24-18(13-21-28(25,26)17-10-8-16(20)9-11-17)22-23-19(24)27-14-15-6-4-3-5-7-15/h2-11,21H,1,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGXELBYXHIVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(4-Butylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2428185.png)


![2-chloro-N-{2-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B2428189.png)



![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide](/img/structure/B2428197.png)
![N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2428198.png)
![3-[4-Nitro-3-(trifluoromethyl)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2428203.png)
![Methyl 2-[(2-chloroacetyl)amino]-3,4-dihydro-1H-naphthalene-2-carboxylate](/img/structure/B2428204.png)
![4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2428206.png)


